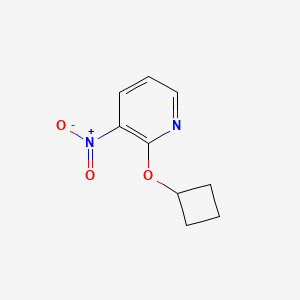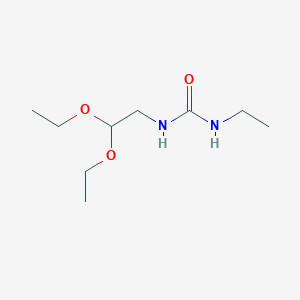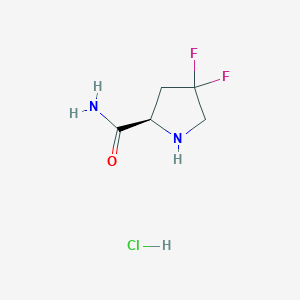
Fmoc-S-benzyl-DL-homocysteine
Overview
Description
Fmoc-S-benzyl-DL-homocysteine is a synthetic amino acid derivative commonly used in peptide synthesis. It is a protected form of homocysteine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the thiol group is protected by a benzyl group. This compound is widely utilized as a building block for the synthesis of peptides and proteins due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-S-benzyl-DL-homocysteine typically involves the protection of the amino and thiol groups of homocysteine. The amino group is protected using the Fmoc group, while the thiol group is protected using a benzyl group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-S-benzyl-DL-homocysteine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and benzyl protecting groups under specific conditions.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to free thiols.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while hydrogenation or acidic conditions are used for benzyl deprotection.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Oxidation: Hydrogen peroxide or iodine can be used for oxidation of the thiol group.
Major Products Formed
Deprotected Homocysteine: After removal of protecting groups.
Disulfides: Formed through oxidation of the thiol group.
Substituted Homocysteine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Fmoc-S-benzyl-DL-homocysteine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based therapeutics.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-S-benzyl-DL-homocysteine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The benzyl group protects the thiol group, which can be selectively deprotected when needed. This allows for precise control over the synthesis process and the formation of desired peptide sequences .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-S-methyl-DL-homocysteine
- Fmoc-S-tert-butyl-DL-homocysteine
- Fmoc-S-phenyl-DL-homocysteine
Uniqueness
Fmoc-S-benzyl-DL-homocysteine is unique due to its specific protecting groups, which offer stability and ease of deprotection. The benzyl group provides a balance between stability and reactivity, making it suitable for various synthetic applications. Compared to other similar compounds, it offers a versatile option for peptide synthesis with controlled deprotection steps .
Properties
IUPAC Name |
4-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c28-25(29)24(14-15-32-17-18-8-2-1-3-9-18)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWSJAABSXCHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)
![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)
